molecular formula C₁₁H₂₀N₂O₈ B1145231 9-Amino-N-acetylneuraminic acid CAS No. 112037-47-5

9-Amino-N-acetylneuraminic acid

Cat. No.: B1145231
CAS No.: 112037-47-5
M. Wt: 308.29
InChI Key:
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Description

N-Acetyl-9-amino-9-deoxyneuraminic Acid is a building block chemical. It is a derivative compound of N-Acetyl-2,3-dehydro-2-deoxyneuramic Acid Methyl Ester, Inhibitor of bacterial, animal and viral sialidases.

Scientific Research Applications

  • Viral Infection Mechanisms : N-acetyl-9-O-acetylneuraminic acid serves as a receptor determinant for bovine coronavirus (BCV) to infect cultured cells, demonstrating its role in the mechanisms of viral infection (Schultze & Herrler, 1992).

  • Presence in Mammalian Cells : This compound is identified as the almost exclusive sialic acid on BALB/c mouse erythrocytes, highlighting its presence in mammalian cells (Reuter et al., 1980).

  • Biomarker for Diseases : Acetylated sialic acid derivatives like N-acetyl-9-O-acetylneuraminic acid are explored as potential biomarkers for diseases such as cardiovascular disease, diabetes, and cancer (Cheeseman et al., 2021).

  • Sialic Acid Synthesis and Function : Studies on sialic acid synthesis, including N-acetylneuraminic acid, reveal insights into its roles in immune responses and bacterial pathogenesis (Hao et al., 2005).

  • Chemical Biology Studies : Chemical biology approaches to studying sialic acids, including 9-O-acetyl-N-acetylneuraminic acid, address challenges such as instability and reveal insights into biological phenomena like immune responses and tumor immunology (Khedri et al., 2017).

  • Role in Hematopoietic and Non-hematopoietic Cells : The enzyme sialic acid-specific 9-O-acetylesterase, which acts on N-acetyl-9-O-acetylneuraminic acid, shows expression patterns in various cell types, revealing its biological significance in different cellular contexts (Stoddart et al., 1996).

  • Characterization in Glycobiology : Purification and characterization studies of enzymes like N-acetylneuraminic acid-9-phosphate synthase from rat liver provide insights into the metabolic pathways and roles of sialic acids in glycobiology (Chen et al., 2002).

Mechanism of Action

Target of Action

9-Amino-N-acetylneuraminic acid, also known as N-Acetyl-9-amino-9-deoxyneuraminic Acid, is a derivative of sialic acid . Sialic acids, including N-acetylneuraminic acid (Neu5Ac), are commonly found at the terminal position of the oligosaccharide chains of many glycoproteins and glycolipids . They play pivotal roles in many important physiological and pathological processes . The primary targets of this compound are these glycoproteins and glycolipids .

Mode of Action

The compound interacts with its targets by being incorporated into the glycan structures of glycoproteins and glycolipids . This incorporation can modulate cell signaling, leading to changes in cellular phenotypes .

Biochemical Pathways

The compound is involved in the sialic acid metabolism pathway . It is synthesized from N-acetylmannosamine (ManNAc) and phosphoenolpyruvate (PEP) to Neu5Ac through the intermediates N-acetylmannosamine 6-phosphate (ManNAc-6-P) and N-acetylneuraminate 9-phosphate . The generation of Neu5Ac, the enzyme CMP-sialic acid synthetase helps generate CMP-Neu5Ac, one of the principal donor molecules for sialylation in biological systems .

Pharmacokinetics

It is known that the glycosylation of biotherapeutics, including sialic acids, can significantly impact their stability, solubility, bioavailability, and immunogenicity .

Result of Action

The incorporation of this compound into glycoproteins and glycolipids can lead to significant changes in cellular phenotypes . For example, it has been shown that N-acetylneuraminic acid, acting as a signaling molecule, can trigger myocardial injury via activation of certain signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression host can significantly impact the glycosylation patterns in the compound . Additionally, the compound can be metabolically incorporated from exogenous sources, such as the growth media .

Safety and Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

Recent advancements in synthetic biology, protein, and metabolic engineering have encouraged NeuAc biosynthesis methods, such as whole-cell catalysis and de novo NeuAc biosynthesis . The main challenges of Neu5Ac de novo biosynthesis, such as screening and engineering of key enzymes, identifying exporters of intermediates and Neu5Ac, and balancing cell growth and biosynthesis, have been discussed .

Properties

IUPAC Name

(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFLJKJWZHEYMD-LUWBGTNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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